METHANESULFONYLACETIC ACID

描述

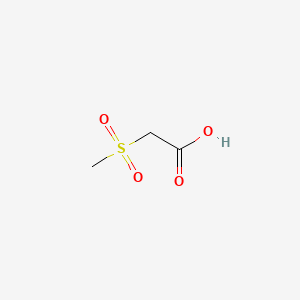

Methanesulfonylacetic acid, with the chemical formula C₃H₆O₄S, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its methanesulfonyl and acetic acid functional groups .

准备方法

Synthetic Routes and Reaction Conditions: Methanesulfonylacetic acid can be synthesized through various methods. One common approach involves the reaction of methanesulfonyl chloride with sodium acetate in the presence of a suitable solvent. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of methanesulfonic acid as a starting material. Methanesulfonic acid is produced through the oxidation of dimethyl sulfide with nitric acid, followed by purification processes .

化学反应分析

Types of Reactions: Methanesulfonylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methanesulfonic acid.

Reduction: Reduction reactions can convert it into methanesulfonyl ethanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Oxidation: Methanesulfonic acid.

Reduction: Methanesulfonyl ethanol.

Substitution: Various methanesulfonyl derivatives.

科学研究应用

Chemical Synthesis

Catalytic Applications

Methanesulfonylacetic acid is recognized for its role as a catalyst in organic reactions, particularly in esterification and alkylation processes. Its strong acidity and non-oxidizing nature make it an attractive alternative to traditional catalysts like sulfuric acid. MSA facilitates reactions under milder conditions, enhancing product yields while minimizing side reactions.

Case Study: Esterification Reactions

A study demonstrated that MSA significantly improved the yield of ester products in reactions involving carboxylic acids and alcohols. The reaction conditions optimized for MSA led to a yield increase of up to 30% compared to conventional methods using sulfuric acid .

Environmental Applications

Wastewater Treatment

MSA is utilized in the extraction of contaminants from industrial wastewater. Research indicates that using methanesulfonic acid as an extractant can achieve extraction efficiencies exceeding 96% for various pollutants . This application is particularly relevant for industries generating high volumes of organic sulfonic acid wastewater.

Data Table: Extraction Efficiency of MSA

| Extractant | Extraction Efficiency (%) | Conditions |

|---|---|---|

| Trioctylamine (TOA) | 96.1 | 25°C, stirring speed: 1400 rpm, time: 30 min |

| N235 | 87.6 | Similar conditions |

Material Science

Electrochemical Applications

MSA's properties make it suitable for use in electrochemical systems, including batteries and plating processes. Its high solubility and conductivity enhance the performance of electrolytes used in lithium-ion batteries and redox flow batteries.

Case Study: Lithium-Ion Battery Recycling

Recent advancements have shown that incorporating MSA into recycling processes for lithium-ion batteries improves the efficiency of metal recovery while reducing environmental impact . The application of MSA in this context contributes to the development of circular hydrometallurgy practices.

Atmospheric Chemistry

Role in New Particle Formation (NPF)

MSA has been identified as a significant factor influencing NPF in atmospheric studies. It interacts with other compounds, such as sulfuric acid and amines, facilitating the formation of stable aerosol particles. This interaction is crucial for understanding atmospheric processes, especially in marine environments where MSA concentrations are high.

Data Table: Influence of MSA on NPF

| Compound Interaction | Effect on NPF Rate |

|---|---|

| MSA + Sulfuric Acid | Enhanced |

| MSA + Amines | Variable (depends on ratio) |

作用机制

The mechanism of action of methanesulfonylacetic acid involves its ability to act as a strong acid and a nucleophile. It can donate protons to various substrates, facilitating acid-catalyzed reactions. Additionally, its methanesulfonyl group can participate in nucleophilic substitution reactions, forming stable intermediates and products .

相似化合物的比较

Methanesulfonylacetic acid can be compared with other similar compounds such as:

Methanesulfonic acid (CH₃SO₃H): A simpler compound with similar acidic properties but lacking the acetic acid moiety.

Ethanesulfonic acid (C₂H₆O₃S): Similar in structure but with an ethyl group instead of a methyl group.

Propane-1-sulfonic acid (C₃H₈O₃S): Contains a longer carbon chain, leading to different reactivity and applications.

This compound is unique due to its combination of methanesulfonyl and acetic acid functional groups, which provide it with versatile reactivity and a wide range of applications .

生物活性

Methanesulfonylacetic acid (MSA) is a compound of increasing interest due to its biological activity and potential applications in various fields, including environmental science and medicine. This article explores the biological activity of MSA, highlighting its interactions with microorganisms, its role in asthma studies, and its efficacy as a topical agent.

This compound is an alkanesulfonic acid characterized by the molecular formula and a molecular weight of 96.1 g/mol. Its structure includes a methyl group attached to a sulfonic acid functional group, making it a potent acid with hygroscopic properties that can influence biological systems significantly.

MSA as a Carbon Source

Research indicates that MSA can serve as a sole carbon and energy source for certain methylotrophic bacteria, such as Methylosulfonomonas methylovora. This bacterium utilizes MSA through a specialized enzyme system known as MSA monooxygenase (MSAMO), which oxidizes MSA to formaldehyde, subsequently entering metabolic pathways that lead to energy production .

Table 1: Enzymatic Activity of MSAMO

| Enzyme Component | Molecular Weight (kDa) | Function |

|---|---|---|

| MsmA | 48 | Hydroxylase |

| MsmB | 20 | Hydroxylase |

| MsmC | - | Ferredoxin component |

| MsmD | 38 | Reductase |

The oxidation process is crucial for the growth of these bacteria in environments where MSA is present. The specific activities of MSAMO suggest a restricted substrate range, primarily targeting short-chain aliphatic sulfonates .

Role in Asthma Research

Recent studies have investigated the presence of this compound in exhaled breath condensate (EBC) as a potential biomarker for asthma. In one study, the correlation between levels of various volatile organic compounds (VOCs), including this compound, and asthma exacerbations was explored. Although results indicated variability, there was some evidence suggesting that specific VOCs could be associated with acute asthma attacks .

Table 2: VOC Levels in Asthma Studies

| Compound | Correlation with Asthma Attack |

|---|---|

| This compound | Moderate |

| 8-Isoprostane | High |

Efficacy as a Topical Agent

Methanesulfonic acid has been tested for its effectiveness as a topical wound agent. A formulation containing MSA demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens. Its hygroscopic nature allows it to dehydrate microbial cells effectively, leading to cell death .

Case Study: Topical Application of MSA

In vitro models showed that an MSA-based gel formulation could eradicate biofilm structures commonly associated with chronic wounds. The mechanism involves the desiccation of microbial cells, disrupting their membrane integrity and leading to cell lysis .

Environmental Impact and Biodegradability

MSA exhibits commendable biodegradability, making it suitable for environmental applications. Studies have shown that it can be readily degraded by activated sludge in wastewater treatment processes, achieving over 86% degradation within 28 days under aerobic conditions . This property is essential for reducing environmental pollution and enhancing sustainability.

属性

IUPAC Name |

2-methylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHUAQIJXERLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395674 | |

| Record name | 2-(Methylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-97-4 | |

| Record name | (Methylsulfonyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。